fusarisetin A

Description

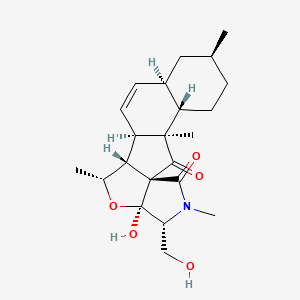

Structure

3D Structure

Properties

Molecular Formula |

C22H31NO5 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(1R,2R,3R,5S,6R,9S,11R,12S,15S,17R)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |

InChI |

InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m0/s1 |

InChI Key |

IIZSEOKGOHTBLK-BYAYHNKYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H](C1)C=C[C@H]3[C@@]2(C(=O)[C@@]45[C@@H]3[C@H](O[C@@]4([C@H](N(C5=O)C)CO)O)C)C |

Canonical SMILES |

CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Fusarisetin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarisetin A is a novel pentacyclic fungal metabolite that has garnered significant attention for its potent and specific inhibition of cancer cell migration and invasion. First isolated from the soil fungus Fusarium sp. FN080326, this natural product exhibits a unique chemical architecture and a distinct mechanism of action, setting it apart from conventional anti-cancer agents. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on its potential as a lead compound in the development of anti-metastatic therapies.

Discovery and Producing Organism

This compound was first identified and isolated from the soil fungus Fusarium sp. strain FN080326.[1][2] The discovery was the result of a screening program designed to identify novel inhibitors of acinar morphogenesis in human breast cancer cells.[1]

Cultivation of Fusarium sp. FN080326 for this compound Production

While specific, detailed protocols for the large-scale fermentation of Fusarium sp. FN080326 to optimize this compound production are not extensively detailed in publicly available literature, the general approach involves solid-state or submerged fermentation techniques common for fungal secondary metabolite production. The producing strain, Fusarium sp. FN080326, is cultured on a suitable nutrient medium to encourage the biosynthesis of this compound.

Isolation and Purification

The isolation and purification of this compound from the culture broth of Fusarium sp. FN080326 involves a multi-step process aimed at separating the compound of interest from other metabolites and cellular components. A general workflow for this process is outlined below. It is important to note that the specific details of the chromatographic conditions may require optimization based on the scale of production and the specific equipment used.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and purification of this compound.

Chemical Structure and Properties

This compound possesses an unprecedented pentacyclic ring system.[1] Its complex architecture includes a trans-decalin unit fused to a tetramic acid moiety.[2] The structure of this compound was elucidated through a combination of spectroscopic techniques, including NMR and circular dichroism spectroscopy, as well as X-ray analysis and chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₁NO₅ | [2] |

| Molecular Weight | 389.49 g/mol | [2] |

| Optical Rotation | [α]D²⁵ = +84.6 (c = 0.2 in MeOH) | [2] |

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of cancer cell migration and invasion, key processes in tumor metastasis.[3] Its biological activity has been primarily characterized in the context of breast cancer.

Quantitative Biological Data

The inhibitory effects of this compound on various aspects of cancer cell progression have been quantified in several studies.

Table 2: In Vitro Biological Activity of this compound against MDA-MB-231 Breast Cancer Cells

| Activity | IC₅₀ | Reference |

| Acinar Morphogenesis Inhibition | ~77 µM | [3] |

| Cell Migration Inhibition | ~7.7 µM | [3] |

| Cell Invasion Inhibition | ~26 µM | [3] |

Notably, this compound exhibits these inhibitory effects without significant cytotoxicity at concentrations up to 77 µM.[3]

Mechanism of Action: A Novel Pathway

The mechanism through which this compound exerts its anti-migratory effects is believed to be novel.[3] Proteomic profiling of cells treated with this compound revealed a significantly different signature compared to other known anti-migration compounds.[3] Importantly, this compound does not disrupt actin or microtubule dynamics, a common mechanism for many motility inhibitors.[3]

Furthermore, studies have shown that this compound does not inhibit the phosphorylation of key signaling kinases such as ERK1/2, AKT, c-Jun, and p38 in response to EGF treatment.[3] This indicates that its mechanism is distinct from that of many targeted therapies that inhibit these well-known cancer-associated signaling pathways. The direct molecular target of this compound remains a subject of ongoing research.

Caption: Logical diagram of this compound's proposed mechanism of action.

Experimental Protocols

Detailed, step-by-step experimental protocols for the assays used to characterize the biological activity of this compound are crucial for reproducibility and further research.

Cell Migration Assay (Transwell Assay)

This assay is used to quantify the ability of cancer cells to migrate through a porous membrane.

-

Cell Seeding: MDA-MB-231 breast cancer cells are seeded in the upper chamber of a Transwell insert (Boyden chamber) in a serum-free medium.

-

Treatment: The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Chemoattractant: The lower chamber contains a medium supplemented with a chemoattractant, such as fetal bovine serum, to induce cell migration.

-

Incubation: The plate is incubated for a sufficient period (e.g., 24 hours) to allow for cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the treated groups is compared to the control group to determine the inhibitory effect.[3]

Cell Invasion Assay

This assay is similar to the migration assay but includes a layer of extracellular matrix material (e.g., Matrigel) on the porous membrane to simulate the basement membrane that cancer cells must degrade to invade surrounding tissues.

-

Coating: The Transwell insert is coated with a layer of Matrigel.

-

Cell Seeding and Treatment: Similar to the migration assay, cells are seeded in the upper chamber with this compound or a control.

-

Incubation and Quantification: The subsequent steps of incubation, fixation, staining, and cell counting are the same as in the migration assay.

Acinar Morphogenesis Assay

This three-dimensional (3D) culture assay assesses the ability of cancer cells to form organized, gland-like structures (acini), a process that is often dysregulated in cancer.

-

Matrigel Culture: MDA-MB-231 cells are cultured on a layer of Matrigel.

-

Treatment: The cells are treated with this compound or a control.

-

Acinar Formation: Over several days, the cells are monitored for the formation of acinar structures.

-

Analysis: The morphology and organization of the acini are observed and quantified using microscopy. The ability of this compound to inhibit the formation of these structures is evaluated.[1]

Future Directions

This compound represents a promising new avenue for the development of anti-metastatic drugs. Key areas for future research include:

-

Target Identification: The definitive identification of the molecular target(s) of this compound is a critical next step to fully elucidate its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be essential to identify the key structural features required for its activity and to develop more potent and selective inhibitors.

-

In Vivo Efficacy: Preclinical studies in animal models of metastasis are necessary to evaluate the in vivo efficacy and safety of this compound.

-

Optimization of Production: Development of optimized fermentation and purification protocols will be required for the large-scale production of this compound for further preclinical and potential clinical studies.

Conclusion

This compound is a unique natural product with potent and specific anti-migratory and anti-invasive properties against cancer cells. Its novel chemical structure and distinct mechanism of action make it an exciting lead compound for the development of new therapies aimed at combating cancer metastasis, a major cause of cancer-related mortality. Further research into its molecular target and in vivo efficacy is highly warranted.

References

- 1. This compound, an acinar morphogenesis inhibitor from a soil fungus, Fusarium sp. FN080326 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Fusarisetin A Enigma: A Biosynthetic Pathway Forged in Oxidation

An In-depth Technical Guide on the Proposed Biosynthetic Conversion of Equisetin to Fusarisetin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of this compound, a potent anti-cancer agent, from its precursor equisetin. While the complete enzymatic machinery in Fusarium species remains to be fully elucidated, a wealth of evidence from biomimetic total synthesis strongly supports a fascinating oxidative transformation. This document provides a comprehensive overview of the current understanding, detailing the hypothesized pathway, the key chemical evidence, and the logical framework for the in-vivo conversion.

Introduction: The Significance of this compound and its Link to Equisetin

This compound is a structurally complex natural product isolated from Fusarium species that has garnered significant attention for its potent and selective inhibition of cancer cell migration and invasion[1]. Its unique pentacyclic architecture, featuring a trans-decalin system fused to a tetramic acid moiety, presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists.

Intriguingly, the core structural motifs of this compound are also present in another Fusarium secondary metabolite, equisetin[2][3]. This shared structural heritage strongly suggests a common biosynthetic origin, with this compound proposed to be a downstream product of equisetin[2][4]. This guide focuses on the proposed biosynthetic conversion of equisetin to this compound, a key step in the natural production of this promising therapeutic lead.

The Proposed Biosynthetic Pathway: An Oxidative Cascade

The biosynthesis of this compound from equisetin is hypothesized to proceed through an oxidative radical cyclization cascade[2][3]. This proposed pathway is initiated by the oxidation of the 3-acyltetramic acid moiety of equisetin, which exists in a keto-enol tautomerism. The key steps are outlined below and illustrated in the accompanying diagram.

-

Radical Formation: The enol form of the tetramic acid in equisetin is susceptible to oxidation, likely mediated by reactive oxygen species (ROS) in vivo, to form a stabilized radical intermediate[3][5].

-

Oxidative Radical Cyclization (ORC): This radical then undergoes an intramolecular cyclization, forming a new carbon-carbon bond (C1-C6) to construct the C ring of the this compound core[2].

-

Oxygenation and Hemiketalization: The resulting radical is trapped by an oxygen species, leading to the formation of the D ring through subsequent oxidation at the C5 position and hemiketalization[2].

Evidence from Biomimetic Total Synthesis

The most compelling evidence for the proposed biosynthetic pathway comes from multiple successful biomimetic total syntheses of this compound from equisetin. These chemical syntheses mimic the hypothesized biological reactions, providing strong support for their feasibility in a biological context.

Experimental Workflow of a Biomimetic Synthesis

A representative workflow for the biomimetic conversion of equisetin to this compound involves an oxidative radical cyclization reaction. The following diagram illustrates the key steps of a reported synthetic route.

Quantitative Data from Biomimetic Synthesis

While quantitative data for the in-vivo enzymatic conversion is not yet available, the yields from biomimetic syntheses provide valuable insights into the efficiency of the proposed chemical transformations. The table below summarizes representative yields for the conversion of equisetin to this compound.

| Precursor | Oxidizing System | Reducing Agent | Overall Yield (%) | Diastereomeric Ratio (this compound : epi-Fusarisetin A) | Reference |

| (-)-Equisetin | CAN/AcOH/O₂ | Thiourea | 62 | 1.3 : 1 | [2] |

| Equisetin | Mn(OAc)₃/O₂ | Not specified | Not explicitly stated, but successful conversion reported | Not specified | [5] |

Note: The diastereomeric ratio indicates that the cyclization is not perfectly stereoselective under these chemical conditions, which may differ from a highly specific enzymatic reaction.

Detailed Experimental Protocols (from Biomimetic Synthesis)

The following protocol is a representative example of the chemical conversion of equisetin to this compound, adapted from published literature[2].

Materials:

-

(-)-Equisetin

-

Ceric ammonium nitrate (CAN)

-

Acetic acid (AcOH)

-

Oxygen (O₂)

-

Thiourea

-

Methanol (MeOH)

-

Silica gel

Procedure:

-

Oxidative Cyclization: To a solution of (-)-equisetin in acetic acid at room temperature, ceric ammonium nitrate (1.0 equivalent) is added.

-

The reaction mixture is stirred under an oxygen atmosphere for approximately 3 hours.

-

Upon completion (monitored by TLC), the reaction is quenched and extracted.

-

The crude product, a mixture of peroxy-fusarisetin A and its C5 epimer, is purified by passing through a short silica gel pad.

-

Reduction: The purified peroxy-intermediate is dissolved in methanol.

-

Thiourea (10 equivalents) is added, and the mixture is heated to 70 °C for 1 hour.

-

After cooling, the solvent is removed under reduced pressure.

-

The final product, a mixture of (+)-fusarisetin A and its C5 epimer, is purified by chromatography.

Hypothetical Enzymology: The Missing Biological Link

While the chemical feasibility of the conversion is well-established, the specific enzymes catalyzing these steps in Fusarium remain unknown. Based on the nature of the chemical transformation, we can hypothesize the classes of enzymes that might be involved:

-

Oxidases/Oxygenases: An enzyme capable of one-electron oxidation of the enol of the tetramic acid is required to initiate the radical cyclization. This could be a flavin-dependent oxidase or a metalloenzyme. Cytochrome P450 monooxygenases are also known to catalyze a wide range of oxidative reactions in secondary metabolism and are plausible candidates.

-

Cyclases: While the cyclization may occur spontaneously following radical formation, it is also possible that a specific cyclase enzyme guides the stereochemistry of the ring formation, which would account for the high stereospecificity often observed in natural product biosynthesis.

The identification and characterization of these enzymes are critical next steps in fully understanding the biosynthesis of this compound.

Conclusion and Future Directions

The biosynthetic pathway of this compound from equisetin is a compelling example of how complex molecular architectures can be generated through elegant oxidative chemistry in nature. While the proposed pathway is strongly supported by biomimetic total synthesis, the biological machinery driving this transformation is still a "black box."

Future research should focus on:

-

Gene Cluster Analysis: Identifying the biosynthetic gene cluster responsible for this compound production and looking for genes encoding putative oxidases, oxygenases, and cyclases in proximity to the equisetin biosynthetic genes.

-

Enzyme Assays: Developing in vitro assays to test the activity of candidate enzymes with equisetin as a substrate.

-

Gene Knockout Studies: Creating targeted gene knockouts in a this compound-producing Fusarium strain to identify the genes essential for the conversion of equisetin.

Elucidating the complete enzymatic pathway for this compound biosynthesis will not only provide fundamental insights into fungal secondary metabolism but could also open up new avenues for the biotechnological production of this promising anti-cancer compound and its analogs.

References

- 1. Adenylyl cyclase plays a regulatory role in development, stress resistance and secondary metabolism in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genetic basis for 3-ADON and 15-ADON trichothecene chemotypes in Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic manipulation of the Fusarium fujikuroi fusarin gene cluster yields insight into the complex regulation and fusarin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

Mechanism of Action of Fusarisetin A in Cell Migration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fusarisetin A, a natural product isolated from the soil fungus Fusarium sp., has emerged as a potent inhibitor of cell migration and invasion, key processes in cancer metastasis.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action. It uniquely operates via a novel pathway, distinct from conventional anti-migratory agents that directly target actin or microtubule dynamics.[4][5] This document summarizes the quantitative data on its biological activity, details the key experimental protocols used in its evaluation, and visualizes the relevant biological and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers investigating cell motility and developing novel anti-metastatic therapeutics.

Introduction to this compound and Cell Migration

Cell migration is a fundamental biological process essential for embryonic development, immune response, and tissue repair.[6] However, the aberrant regulation of cell migration is a hallmark of cancer metastasis, which is responsible for approximately 90% of cancer-related deaths.[1] This has driven a search for small molecules that can inhibit cell migration, offering a potential therapeutic strategy to combat metastasis.[1]

This compound is a pentacyclic fungal metabolite that has shown remarkable bioactivity as a potent inhibitor of cancer cell migration and invasion.[1][4][7] It was identified as an inhibitor of acinar morphogenesis in the highly metastatic MDA-MB-231 breast cancer cell line.[1][4] What makes this compound a particularly compelling subject of study is that its proteomic profiling differs significantly from other reference compounds, and it does not appear to directly disrupt the primary components of the cell's migratory machinery, the actin and microtubule cytoskeletons.[1][4][5] This suggests that this compound acts through a novel and as-yet unexplored mechanism, making it a valuable chemical tool for dissecting the complex process of cell migration and a promising lead for drug development.[4][5]

Biological Activity and Quantitative Analysis

This compound exhibits potent inhibitory effects across various models of cell migration, including both collective and individual cell movement.

Inhibition of Diverse Migration Modes

Studies have demonstrated that this compound effectively inhibits multiple types of cell migration. In an ex vivo assay using mouse skin biopsies, a 10 µg/mL concentration of this compound was shown to completely block the migration of keratinocytes (an example of collective cell migration) and reduce fibroblast migration (an example of mesenchymal migration) by about 80%.[1] The ability to inhibit different modes of migration is significant, as cancer cells can adapt and switch between migratory strategies.[1]

Independence from Direct Cytoskeletal Disruption

A crucial finding in understanding this compound's mechanism is its lack of direct effect on the primary cytoskeletal components. Experiments have shown that treatment with this compound does not alter actin polymerization or disrupt microtubule morphology.[4][5] This distinguishes it from many known anti-migration agents and points towards a more subtle regulatory mechanism.[4][5]

Quantitative Inhibitory Activity

The potency of this compound has been quantified in several key assays using the MDA-MB-231 breast cancer cell line. The half-maximal inhibitory concentrations (IC50) highlight its effectiveness.

Note: There is a discrepancy in the reported IC50 values in the literature, potentially due to different experimental conditions or reporting standards. Both sets of values are presented for completeness.

Table 1: IC50 Values for this compound in MDA-MB-231 Cells

| Biological Process | IC50 Value (Source 1)[1] | IC50 Value (Source 2)[2] |

|---|---|---|

| Acinar Morphogenesis | ~ 77 µM | 77 nM |

| Cell Migration | ~ 7.7 µM | 7.7 nM |

| Cell Invasion | ~ 26 µM | 26 nM |

Further studies using a scratch-wound assay demonstrated significant inhibition of cell migration at concentrations of 7.7 µM and 15.4 µM.[8] Dose-dependent inhibition was also confirmed in Transwell migration assays.[1][8]

Table 2: Relative Migration of MDA-MB-231 Cells in Scratch-Wound Assay

| Compound | Concentration | Relative Migration (% of DMSO Control)[8] |

|---|---|---|

| (+)-Fusarisetin A | 7.7 µM | ~50% |

| (+)-Fusarisetin A | 15.4 µM | ~25% |

Proposed Mechanism of Action

The precise molecular target of this compound remains unidentified. However, based on current evidence, a hypothetical mechanism can be proposed where this compound interacts with a novel, upstream regulator of the cell migration machinery without directly affecting the core cytoskeletal components.

The General Process of Cell Migration

To understand where this compound might intervene, it is useful to visualize the canonical cell migration cycle. This process involves a coordinated series of events: (1) polarization and protrusion of the leading edge (lamellipodia formation), (2) formation of new adhesions to the substrate, (3) cell body contraction, and (4) detachment of the trailing edge.

A Novel Inhibitory Pathway

Given that this compound does not directly impact actin or microtubules, it likely targets a protein or pathway that regulates one of the steps in the migration cycle, such as the signaling cascades that control focal adhesion dynamics or cytoskeletal organization.[4][5]

Key Experimental Protocols

The biological activity of this compound is primarily assessed using two-dimensional (2D) and three-dimensional (3D) cell migration assays.

Wound Healing (Scratch) Assay

This assay measures collective cell migration into a manually created gap in a confluent cell monolayer.[9]

Methodology

-

Cell Seeding: Plate cells in a multi-well plate at a density that will form a 95-100% confluent monolayer within 24-48 hours.[9]

-

Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.[9][10]

-

Washing: Gently wash the well twice with phosphate-buffered saline (PBS) or culture medium to remove detached cells.[10]

-

Treatment: Add fresh medium containing the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Imaging: Immediately capture an image of the scratch at T=0. Place the plate in a live-cell imaging incubator and acquire images at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[9][11]

-

Analysis: Measure the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the rate of wound closure relative to the control.

Transwell Migration and Invasion Assay

This assay, also known as a Boyden chamber assay, measures the chemotactic movement of cells through a porous membrane.[12] For invasion assays, the membrane is coated with an extracellular matrix (ECM) like Matrigel, which cells must degrade to migrate.[6][13]

Methodology

-

Chamber Preparation: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.[14] For invasion assays, first coat the top of the insert membrane with a thin layer of Matrigel and allow it to solidify.[6]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[14][15]

-

Cell Preparation: Harvest cells and resuspend them in serum-free or low-serum medium at a desired concentration (e.g., 1 x 10^5 cells/100 µL).[14]

-

Treatment & Seeding: Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control. Add the cell suspension to the upper chamber of the Transwell insert.[1]

-

Incubation: Incubate the plate for a period sufficient for migration (e.g., 20-24 hours) at 37°C and 5% CO2.[6]

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton-tipped applicator.[14]

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 70% ethanol or 4% paraformaldehyde, then stain with a dye such as crystal violet.[10][14]

-

Quantification: Elute the stain and measure its absorbance, or count the number of stained cells in multiple fields of view under a microscope.

Western Blotting for Cytoskeletal Protein Analysis

While this compound does not appear to directly affect the cytoskeleton, analyzing the expression and phosphorylation status of key regulatory proteins via Western blot is a critical step in elucidating its mechanism.

Methodology

-

Sample Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer or a specialized cytoskeleton extraction buffer.[16][17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

-

SDS-PAGE: Denature protein samples (30-50 µg per lane) in Laemmli buffer and separate them by size on a polyacrylamide gel.[18][19]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][19]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., FAK, p-FAK, cofilin, Arp2/3 subunits) overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16] Analyze band intensity relative to a loading control like beta-actin or total protein stain.[17][19]

Conclusion and Future Directions

This compound is a potent inhibitor of cell migration that acts through a novel mechanism of action, making it a highly valuable tool for cancer research.[1][4] Its ability to inhibit both mesenchymal and collective migration without directly disrupting the core actin and microtubule cytoskeletons suggests it targets a key regulatory node in the migration signaling network.[1][4]

The critical next step in this field is the definitive identification of this compound's molecular target(s). Advanced techniques such as thermal proteome profiling (TPP), affinity chromatography coupled with mass spectrometry, and genetic screening approaches (e.g., CRISPR-based screens) will be instrumental in this effort. Elucidating the precise target and downstream pathway will not only demystify the action of this fascinating natural product but could also unveil new, druggable targets for the development of anti-metastatic therapies.

References

- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an acinar morphogenesis inhibitor from a soil fungus, Fusarium sp. FN080326 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 7. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clyte.tech [clyte.tech]

- 10. Scratch Wound Healing Assay [bio-protocol.org]

- 11. med.virginia.edu [med.virginia.edu]

- 12. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 13. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Procedures for the biochemical enrichment and proteomic analysis of the cytoskeletome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. docs.abcam.com [docs.abcam.com]

The Biological Activity of Fusarisetin A on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarisetin A, a natural product isolated from Fusarium species, has emerged as a potent inhibitor of cancer cell metastasis.[1][2] Its unique pentacyclic structure and novel mechanism of action make it a compelling subject of investigation for the development of new anti-cancer therapeutics. This technical guide provides an in-depth overview of the biological activity of this compound on cancer cells, with a focus on its anti-metastatic properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and currently understood signaling interactions.

Core Biological Activity: Inhibition of Metastasis

The primary and most well-documented biological activity of this compound in the context of cancer is its potent inhibition of metastasis.[1][3] Studies have demonstrated its ability to impede key processes involved in the metastatic cascade, including cell migration, invasion, and acinar morphogenesis, particularly in aggressive breast cancer cell lines such as MDA-MB-231.[1][2] A significant attribute of this compound is its low cytotoxicity, indicating that its anti-metastatic effects are not a byproduct of general cell death.[1]

Quantitative Data Summary

The inhibitory effects of this compound on various metastatic processes have been quantified, with IC50 values reported for different assays. These values are summarized in the table below for easy comparison.

| Biological Process | Cell Line | IC50 Value | Reference |

| Cell Migration | MDA-MB-231 | ~7.7 µM | [1] |

| Cell Invasion | MDA-MB-231 | ~26 µM | [1] |

| Acinar Morphogenesis | MDA-MB-231 | ~77 µM | [1] |

Mechanism of Action: A Novel Pathway

The mechanism through which this compound exerts its anti-metastatic effects appears to be novel and distinct from many known anti-cancer agents.[1] Investigations have shown that this compound does not inhibit the phosphorylation of several key kinases commonly involved in cancer cell proliferation and survival, such as ERK1/2, AKT, c-Jun, and p38.[1] This suggests that this compound does not target these conventional signaling pathways to inhibit metastasis.

References

- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fusarisetin A: A Potent Inhibitor of Cancer Cell Migration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis remains the primary cause of mortality in cancer patients, making the inhibition of cancer cell migration a critical therapeutic strategy.[1][2] Fusarisetin A, a novel pentacyclic fungal metabolite isolated from a Fusarium species, has emerged as a potent inhibitor of cancer cell migration and invasion.[1][2] Notably, it operates through a novel mechanism of action, distinct from conventional cytotoxic agents and compounds that directly target the actin or microtubule cytoskeleton.[1] This technical guide provides a comprehensive overview of the anti-migratory properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an exploration of its putative mechanism of action, to support further research and drug development efforts in the field of cancer metastasis.

Quantitative Efficacy of this compound

This compound has demonstrated significant inhibitory effects on various processes related to cancer metastasis, particularly in the highly aggressive MDA-MB-231 human breast cancer cell line. Its potency varies across different aspects of metastasis, with the most pronounced effect observed on cell migration.[2] The compound exhibits low cytotoxicity at concentrations effective for migration inhibition, a desirable characteristic for anti-metastatic agents.[2]

Table 1: Inhibitory Activity of this compound in MDA-MB-231 Cells

| Biological Process | IC50 Value | Reference |

|---|---|---|

| Cell Migration | ~7.7 µM | [2] |

| Cell Invasion | ~26 µM | [2] |

| Acinar Morphogenesis | ~77 µM | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

In addition to IC50 values, dose-dependent inhibition has been quantified in various assays. In a Transwell migration assay, synthetic this compound showed significant inhibition of MDA-MB-231 cell migration at concentrations of 3.0 and 6.0 µg/mL, with near-complete inhibition at 12.0 µg/mL.[3] Furthermore, in an ex vivo mouse skin explant assay, this compound at 10 µg/mL effectively inhibited the migration of both keratinocytes and fibroblasts.[2]

Structure-activity relationship (SAR) studies have been conducted on various synthetic analogs of this compound to identify the key structural motifs responsible for its biological activity. These studies highlight the importance of the core pentacyclic structure.

Table 2: Structure-Activity Relationship of this compound Analogs (Wound Healing Assay)

| Compound | Modification | Activity (at 100 µM) |

|---|---|---|

| This compound (1) | Parent Compound | Active |

| Analog 8a-8d | Replacement of serine hydroxymethyl group | Inactive |

| Analog 12 | Truncated CDE ring motif | Inactive |

| Analog 13 | Dihydroxylated B ring alkene | Active |

| Analog 14 | Epoxidized B ring alkene | Inactive |

| Analog 15 | Reduced analog | Inactive |

| Analog 16 | Acetylated C18 oxygen | Active |

Data sourced from studies on synthetic fusarisetin analogs.[1] Inactivity is defined as no significant inhibition of wound healing at concentrations up to 100 µM.

Mechanism of Action: A Novel Pathway

A key feature of this compound is its novel mechanism of action. Unlike many anti-migration agents, it does not directly interfere with actin or microtubule dynamics.[1] Studies have shown that cells treated with this compound maintain healthy actin filaments and microtubule morphology.[1] Furthermore, proteomic profiling and kinase screening have revealed that this compound does not inhibit the phosphorylation of common signaling kinases involved in cell migration, such as ERK1/2, AKT, c-Jun, and p38, in response to EGF stimulation.[2]

These findings strongly suggest that this compound acts on an unexplored signaling pathway that regulates cell motility.[1][2] While the direct molecular target remains to be identified, the regulation of the actin cytoskeleton is a convergence point for migration signaling. Cell migration is driven by dynamic actin remodeling, which is tightly controlled by the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42). These GTPases, in turn, regulate a cascade of downstream effectors, including Rho-associated kinase (ROCK) and p21-activated kinase (PAK).

A critical downstream node in this pathway is the actin-depolymerizing factor, cofilin. The activity of cofilin is inhibited by phosphorylation at Serine 3, a reaction catalyzed by LIM kinase (LIMK). LIMK itself is activated by ROCK and PAK. The dephosphorylation and reactivation of cofilin are mediated by phosphatases like Slingshot (SSH). The precise balance of LIMK and SSH activity dictates the level of active cofilin, which is essential for the actin filament turnover required for cell migration.

Given that this compound inhibits migration without directly targeting actin, it is hypothesized that its unknown target is an upstream component of the signaling network that regulates cofilin activity and actin dynamics.

Caption: Putative signaling pathway regulating cell migration.

Experimental Protocols

Standard in vitro assays are used to quantify the anti-migratory effects of this compound. The following are detailed protocols for the wound-healing and Transwell migration assays.

Wound-Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration in a two-dimensional context.[4]

Caption: Experimental workflow for the wound-healing assay.

Detailed Methodology:

-

Cell Seeding: Seed MDA-MB-231 cells into a 12- or 24-well plate at a density that will result in a 70-80% confluent monolayer after 18-24 hours of growth.[5]

-

Wound Creation: Once confluent, use a sterile 200 µL or 1 mL pipette tip to create a straight, linear scratch through the center of the cell monolayer.[5][6] A perpendicular scratch can be added to create a cross, providing more defined reference points.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) or fresh medium to remove detached cells and debris.[6]

-

Treatment: Add fresh culture medium containing the desired concentration of this compound. A vehicle control (e.g., 0.1% DMSO) must be run in parallel.

-

Imaging: Immediately place the plate on an inverted microscope and capture images of the scratch at designated locations (Time 0). Mark these locations for subsequent imaging.[5]

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 24 to 48 hours, or until significant closure is observed in the control group.

-

Final Imaging: At the end of the incubation period, acquire images at the exact same locations as Time 0.

-

Quantification: Analyze the images using software such as ImageJ. Measure the area or width of the cell-free gap at both time points. The rate of migration is calculated as the percentage of wound closure relative to the control.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane, providing a more quantitative assessment of migratory capacity than the scratch assay.[7]

Caption: Experimental workflow for the Transwell migration assay.

Detailed Methodology:

-

Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size for epithelial cancer cells) into the wells of a 24-well plate.[8][9]

-

Chemoattractant: Add 500-750 µL of culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.[9]

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells using trypsin, neutralize, and wash twice with serum-free medium. Resuspend the cells in serum-free medium at a concentration of approximately 1 x 10⁵ cells per 100 µL.[8]

-

Treatment and Seeding: Add the desired concentration of this compound or vehicle control to the cell suspension. Gently add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration appropriate for the cell type (e.g., 2.5 to 24 hours).[8]

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert, removing the non-migrated cells from the upper surface of the membrane.[8]

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixative like 5% glutaraldehyde or cold methanol for 10-20 minutes.[8][10] Stain the cells by immersing the insert in a 0.1% Crystal Violet solution for 20 minutes.[9]

-

Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry. Image the underside of the membrane using a microscope and count the number of stained cells in several representative fields. Alternatively, the stain can be eluted with a solvent (e.g., 5% SDS), and the absorbance can be measured with a plate reader to quantify the relative number of migrated cells.[9]

Western Blotting for Cofilin Phosphorylation

To investigate the potential effect of this compound on the cofilin signaling pathway, Western blotting can be used to measure the levels of total cofilin and its inactive, phosphorylated form (p-Cofilin at Ser3).

Detailed Methodology:

-

Cell Lysis: Treat cells with this compound for a relevant time period. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 12-15%).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for each antibody or strip and re-probe.

-

Anti-phospho-Cofilin (Ser3) (e.g., 1:1000 dilution)[12]

-

Anti-total-Cofilin (e.g., 1:1000 dilution)

-

Anti-GAPDH or β-actin (e.g., 1:5000 dilution) as a loading control.

-

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-Cofilin signal to the total Cofilin signal to determine the relative level of cofilin inactivation.

Conclusion and Future Directions

This compound is a promising anti-metastatic agent that inhibits cancer cell migration and invasion with low cytotoxicity. Its unique mechanism of action, which does not involve direct disruption of the cytoskeleton or common kinase signaling pathways, makes it a valuable tool for dissecting the complex regulation of cell motility and a potential lead for developing novel therapeutics.

Future research should focus on the definitive identification of its direct molecular target(s) through techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screening. Elucidating this target will not only illuminate the novel mechanism of this compound but may also uncover new, druggable nodes in the cancer metastasis signaling network. Further preclinical studies in in vivo models are warranted to evaluate its efficacy in inhibiting tumor growth and metastasis and to assess its overall safety profile.

References

- 1. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scratch Wound Healing Assay [en.bio-protocol.org]

- 5. med.virginia.edu [med.virginia.edu]

- 6. Scratch Wound Healing Assay [bio-protocol.org]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 8. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Phospho-Cofilin (Ser3) Antibody | Affinity Biosciences [affbiotech.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Structure-Activity Relationship of Fusarisetin A Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarisetin A, a novel pentacyclic fungal metabolite isolated from Fusarium sp., has garnered significant attention in the field of oncology for its potent inhibition of cancer cell migration and invasion, key processes in tumor metastasis.[1][2] Its unique chemical architecture and distinct mechanism of action make it a promising scaffold for the development of new anti-metastatic agents.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers engaged in the design and synthesis of next-generation cell migration inhibitors.

This compound's mechanism of action is believed to be novel, as it does not appear to directly disrupt actin or microtubule dynamics, the common targets of many anti-migration agents.[3][4] This suggests that this compound and its analogs may act on unexplored pathways involved in cell motility, opening new avenues for therapeutic intervention.[3] Understanding the SAR of this natural product is paramount to optimizing its potency, selectivity, and drug-like properties.

Core Structure and Key Pharmacophoric Features

The pentacyclic core of this compound, featuring a trans-decalin unit fused to a tetramic acid moiety, is fundamental to its biological activity.[1][4] SAR studies have revealed that specific structural elements and stereochemistry are critical for its anti-migratory effects. The natural (+)-enantiomer of this compound is significantly more potent than its synthetic (-)-enantiomer, highlighting the importance of the molecule's three-dimensional arrangement for target engagement.[5][6] Interestingly, the C5 epimer of (+)-fusarisetin A retains comparable activity to the natural product, suggesting some flexibility in the spatial orientation of substituents around the DE ring system.[5][6]

Structure-Activity Relationship Data of this compound Analogs

The following tables summarize the quantitative data from various studies on this compound analogs, providing a clear comparison of their anti-migratory and cytotoxic activities.

| Compound | Modification | Cell Line | Assay | IC50 (µM) | Cytotoxicity (up to µM) | Reference |

| This compound (1) | Natural Product | MDA-MB-231 | Acinar Morphogenesis | ~77 | Not significant up to 77 | [5] |

| MDA-MB-231 | Cell Migration | ~7.7 | [5] | |||

| MDA-MB-231 | Cell Invasion | ~26 | [5] | |||

| (-)-Fusarisetin A | Enantiomer of Natural Product | MDA-MB-231 | Cell Migration | Inactive | - | [5] |

| C5-epi-Fusarisetin A | Epimer at C5 | MDA-MB-231 | Cell Migration | Potent | - | [5][6] |

| Equisetin (2) | Biosynthetic Precursor | MDA-MB-231 | Cell Migration | Inactive | - | [5] |

| Compound 13 | Dihydroxylated derivative (C8-C9) | MDA-MB-231 | Wound Healing | Active | - | [3] |

| MDA-MB-231 | Transwell Migration | ~100 | - | [3] | ||

| Compound 14 | Epoxide at C8-C9 | MDA-MB-231 | Wound Healing | Inactive | - | [3] |

| Compound 15 | Reduced analog | MDA-MB-231 | Wound Healing | Inactive | - | [3] |

| Compound 16 | Acetate at C18 | MDA-MB-231 | Wound Healing | Active | - | [3] |

| MDA-MB-231 | Transwell Migration | ~100 | - | [3] | ||

| Truncated Fusarisetin (12) | CDE ring motif only | MDA-MB-231 | Scratch Wound | Inactive | - | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following are key experimental protocols used in the evaluation of this compound analogs.

Cell Migration Assays

1. Scratch-Wound Assay (In Vitro)

This assay provides a qualitative and semi-quantitative assessment of cell migration.

-

Cell Seeding: MDA-MB-231 breast cancer cells are grown to form a confluent monolayer in a multi-well plate.[5][7]

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free zone in the monolayer.[5]

-

Treatment: The cells are washed to remove debris and then incubated with fresh media containing the test compound (e.g., this compound analog) or a vehicle control (DMSO).[5]

-

Imaging: The wound area is photographed at the beginning of the experiment (time = 0 h) and after a specific incubation period (e.g., 24 or 48 hours).[5]

-

Analysis: The extent of cell migration is determined by measuring the closure of the wound area over time. A reduction in wound closure in the presence of the test compound compared to the control indicates inhibition of cell migration.[7]

2. Boyden Chamber Transwell Assay (In Vitro)

This assay offers a quantitative measure of chemotactic cell migration.

-

Chamber Setup: A two-chamber system is used, with an upper and a lower chamber separated by a porous membrane (e.g., 8 µm pores).

-

Cell Seeding: MDA-MB-231 cells, suspended in serum-free media containing the test compound or vehicle, are seeded into the upper chamber.[5][6]

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as serum, to induce cell migration.[5][7]

-

Incubation: The plate is incubated for a set period (e.g., 24 hours) to allow for cell migration through the membrane.[5][6]

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the presence of the test compound is compared to the control to determine the inhibitory effect.[5]

Cytotoxicity Assay

It is essential to distinguish between anti-migratory and cytotoxic effects. This compound has been shown to have low cytotoxicity at concentrations that inhibit cell migration.[5][7]

-

Assay Principle: Various assays, such as the MTT or MTS assay, can be used to assess cell viability. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure: Cells are incubated with varying concentrations of the test compound for a specified period. A reagent is then added that is converted into a colored product by metabolically active cells. The absorbance of the colored product is measured using a spectrophotometer, and the results are used to calculate the percentage of viable cells compared to a control.

Visualizing Key Concepts

Proposed Biosynthetic Pathway and Key Analogs

The following diagram illustrates the proposed biosynthetic relationship between equisetin and this compound, and highlights the key modifications made to the this compound scaffold in SAR studies.

Caption: Biosynthetic relationship and key analog modifications.

General Workflow for this compound SAR Studies

The logical flow of a typical SAR study for this compound analogs is depicted below, from synthesis to biological evaluation.

Caption: Workflow for SAR studies of this compound analogs.

Hypothesized Mechanism of Action

While the precise molecular target of this compound is still under investigation, current evidence suggests a mechanism independent of direct actin or microtubule disruption.

Caption: Hypothesized signaling pathway of this compound.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided valuable insights into the key structural features required for its potent anti-migratory activity. The integrity of the pentacyclic core, the specific stereochemistry, and modifications at the C8-C9 and C18 positions have been identified as critical determinants of biological function. The low cytotoxicity of this compound at effective concentrations further underscores its potential as a lead compound for the development of novel anti-metastatic therapies.[5][7]

Future research should focus on elucidating the precise molecular target(s) of this compound to fully understand its mechanism of action. The synthesis of a broader range of analogs, guided by the current SAR data, will be instrumental in developing compounds with improved potency, selectivity, and pharmacokinetic properties. The unique mode of action of this compound offers a promising opportunity to address the significant clinical challenge of cancer metastasis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Delving into the Cellular Response to Fusarisetin A: A Technical Guide to Proteomic Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarisetin A, a natural product isolated from a Fusarium species, has garnered significant attention for its potent anti-metastatic properties.[1][2][3] It has been shown to inhibit cancer cell migration, invasion, and acinar morphogenesis, particularly in aggressive breast cancer cell lines like MDA-MB-231, without exhibiting significant cytotoxicity.[1][4] Preliminary studies suggest that its mechanism of action is distinct from known inhibitors of common kinase signaling pathways (e.g., ERK1/2, AKT, c-Jun, and p38), hinting at a novel molecular target within the complex network of cancer metastasis.[1] This technical guide outlines a comprehensive proteomic approach to elucidate the mechanism of action of this compound. It provides detailed experimental protocols and hypothetical data to serve as a framework for investigating the global protein expression changes in cancer cells upon treatment with this promising anti-metastatic agent.

Introduction to this compound

This compound is a pentacyclic natural product with a unique chemical structure.[1][4] Its biological activity is characterized by the potent inhibition of cancer cell motility and invasion at non-toxic concentrations.[1] The observation that its proteomic signature differs significantly from other anti-metastatic compounds suggests a novel mechanism of action, making it a compelling subject for in-depth proteomic investigation to identify its direct molecular targets and downstream signaling pathways.[1]

Hypothetical Experimental Workflow for Proteomic Profiling

To investigate the proteomic landscape of cells treated with this compound, a quantitative proteomics workflow is proposed. This workflow is designed to identify and quantify protein expression changes, providing insights into the cellular processes affected by the compound.

Caption: Proposed workflow for quantitative proteomic analysis.

Hypothetical Quantitative Proteomic Data

The following tables represent hypothetical data from a quantitative proteomic experiment comparing MDA-MB-231 cells treated with this compound to a vehicle control. The data is structured to highlight proteins that are significantly up- or downregulated, which could be key players in the anti-metastatic effects of this compound.

Table 1: Hypothetically Downregulated Proteins in this compound-Treated Cells

| Protein Name | Gene Symbol | Fold Change (Treated/Control) | p-value | Putative Function in Metastasis |

| Myosin-9 | MYH9 | -2.5 | 0.001 | Cytoskeletal dynamics, cell migration |

| Talin-1 | TLN1 | -2.1 | 0.003 | Focal adhesion, cell-matrix interaction |

| Integrin alpha-5 | ITGA5 | -1.9 | 0.005 | Cell adhesion and migration |

| Rho-associated protein kinase 1 | ROCK1 | -1.8 | 0.008 | Regulation of actin cytoskeleton |

| Matrix metalloproteinase-9 | MMP9 | -3.2 | <0.001 | Extracellular matrix degradation |

| Vimentin | VIM | -2.8 | 0.002 | Epithelial-mesenchymal transition (EMT) |

Table 2: Hypothetically Upregulated Proteins in this compound-Treated Cells

| Protein Name | Gene Symbol | Fold Change (Treated/Control) | p-value | Putative Function in Metastasis Suppression |

| E-cadherin | CDH1 | 2.2 | 0.004 | Cell-cell adhesion, EMT suppression |

| Tissue inhibitor of metalloproteinases 1 | TIMP1 | 2.9 | 0.001 | Inhibition of MMPs |

| Catenin beta-1 | CTNNB1 | 1.7 | 0.010 | Component of adherens junctions |

| Keratin 19 | KRT19 | 2.5 | 0.003 | Epithelial cell marker |

| Rho GDP-dissociation inhibitor 1 | ARHGDIA | 1.9 | 0.007 | Negative regulation of Rho GTPases |

Hypothetical Signaling Pathway Affected by this compound

Based on the hypothetical proteomic data, a potential mechanism of action for this compound could involve the inhibition of signaling pathways that promote cell migration and the epithelial-mesenchymal transition (EMT), a key process in metastasis.

Caption: Hypothetical signaling pathway inhibited by this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and this compound Treatment

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in T-75 flasks and grown to 70-80% confluency. The culture medium is then replaced with fresh medium containing either this compound (e.g., at its IC50 concentration for migration inhibition, approximately 7.7 µM) or a vehicle control (e.g., DMSO).[1]

-

Incubation: Cells are incubated with the treatment for a predetermined time (e.g., 24 hours).

Protein Extraction and Digestion

-

Cell Lysis: After treatment, cells are washed twice with ice-cold PBS and harvested by scraping. The cell pellet is resuspended in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Sonication: The cell suspension is sonicated on ice to ensure complete lysis.

-

Centrifugation: The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: The supernatant containing the protein extract is collected, and the protein concentration is determined using a BCA assay.

-

Reduction and Alkylation: A known amount of protein (e.g., 100 µg) from each sample is reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide.

-

Digestion: The protein sample is digested overnight at 37°C with sequencing-grade trypsin.

Isobaric Labeling and LC-MS/MS Analysis

-

Peptide Cleanup: The digested peptides are desalted using C18 solid-phase extraction cartridges.

-

Isobaric Labeling: The desalted peptides are labeled with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for the multiplexing of samples.

-

LC-MS/MS: The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap).

Data Processing and Bioinformatic Analysis

-

Database Searching: The raw MS/MS data is searched against a human protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

-

Protein Identification and Quantification: Peptides are identified, and the reporter ion intensities from the TMT labels are used for relative protein quantification.

-

Statistical Analysis: The quantified protein data is normalized, and statistical tests (e.g., t-test) are performed to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.

-

Bioinformatics: Proteins with significant expression changes are subjected to pathway and Gene Ontology (GO) enrichment analysis using tools like DAVID or Panther to identify the biological processes and signaling pathways affected by this compound.

Conclusion

The proteomic profiling of this compound-treated cells holds the key to unlocking its novel anti-metastatic mechanism. The experimental framework and hypothetical data presented in this guide provide a robust starting point for researchers to design and execute studies aimed at identifying the molecular targets and signaling pathways modulated by this promising compound. Such investigations are crucial for the future development of this compound and its analogs as potential cancer therapeutics.

References

- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an acinar morphogenesis inhibitor from a soil fungus, Fusarium sp. FN080326 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]

Fusarisetin A: A Technical Guide to its Inhibition of Acinar Morphogenesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory effects of fusarisetin A on acinar morphogenesis. This compound, a novel pentacyclic fungal metabolite isolated from a Fusarium species, has demonstrated potent biological activity, particularly in the inhibition of processes crucial to cancer metastasis, including acinar morphogenesis.[1][2][3] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and a hypothesized mechanism of action based on current research.

Quantitative Data Summary

The inhibitory activity of this compound on acinar morphogenesis has been quantified in the highly metastatic human breast cancer cell line, MDA-MB-231. The following table summarizes the key quantitative findings.

| Parameter | Cell Line | Value | Reference |

| IC50 for Acinar Morphogenesis Inhibition | MDA-MB-231 | ~77 µM | [2] |

| Reported Discrepancy | MDA-MB-231 | 77 nM | [4] |

| IC50 for Cell Migration Inhibition | MDA-MB-231 | ~7.7 µM | [2] |

| IC50 for Cell Invasion Inhibition | MDA-MB-231 | ~26 µM | [2] |

| Cytotoxicity | MDA-MB-231 | No significant cytotoxicity up to 77 µM | [2] |

Note on Discrepancy: A significant discrepancy exists in the reported IC50 value for acinar morphogenesis inhibition, with one source citing 77 nM.[4] Researchers should consider this variation in their experimental design and interpretation.

Experimental Protocols

The primary method for assessing the inhibitory effect of this compound on acinar morphogenesis is a three-dimensional (3D) Matrigel-induced assay. The following is a detailed protocol adapted from established methodologies for such assays.

Three-Dimensional Matrigel-Induced Acinar Morphogenesis Assay

This assay evaluates the ability of epithelial cells to form organized, hollow, acinus-like structures when cultured in a basement membrane extract like Matrigel.

Materials:

-

MDA-MB-231 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Matrigel® Basement Membrane Matrix, Growth Factor Reduced

-

This compound (stock solution in DMSO)

-

8-well chamber slides

-

Incubator (37°C, 5% CO2)

-

Phase-contrast microscope

Procedure:

-

Cell Culture: Maintain MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Matrigel: Thaw Matrigel on ice overnight. Keep all Matrigel-related reagents and equipment cold to prevent premature polymerization.

-

Cell Seeding:

-

Harvest MDA-MB-231 cells using Trypsin-EDTA and resuspend in complete medium.

-

Centrifuge the cells and resuspend the pellet in assay medium (DMEM with 2% FBS).

-

Count the cells and adjust the concentration to 5 x 104 cells/mL.

-

-

Plating on Matrigel:

-

Coat the bottom of each well of an 8-well chamber slide with a thin layer (50 µL) of Matrigel and allow it to solidify at 37°C for 15-30 minutes.

-

Prepare a cell suspension in a Matrigel solution. For each well, mix 4 µL of the cell suspension (200 cells) with 40 µL of Matrigel.

-

Carefully place the cell-Matrigel suspension on top of the pre-coated Matrigel layer.

-

Incubate at 37°C for 30-45 minutes to allow the Matrigel to solidify.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Gently add 200 µL of the assay medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.

-

-

Acinar Morphogenesis and Analysis:

-

Incubate the chamber slides for 10-14 days, changing the medium every 2-3 days with fresh this compound or vehicle control.

-

Monitor the formation of acinar structures using a phase-contrast microscope. Normal acini appear as spherical, hollow structures.

-

Quantify the inhibition of acinar morphogenesis by counting the percentage of cells that fail to form normal acini in the presence of this compound compared to the control. The IC50 value is determined from the dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the inhibition of acinar morphogenesis by this compound.

References

- 1. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro and Ex Vivo Assays for Fusarisetin A Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarisetin A is a fungal metabolite originally isolated from a Fusarium species, notable for its complex, unprecedented pentacyclic chemical structure.[1][2] It has garnered significant attention in the scientific community as a potent and specific inhibitor of cancer cell migration and invasion.[1][2] Studies have primarily utilized the highly aggressive and metastatic human breast adenocarcinoma cell line, MDA-MB-231, to elucidate its bioactivity.[1] A key characteristic of this compound is its ability to inhibit cell motility at concentrations that are not cytotoxic, suggesting a targeted mechanism of action distinct from conventional chemotherapeutic agents.[3][4] Its unique mode of action, which does not appear to involve the disruption of major signaling pathways or the cytoskeleton, makes it a valuable molecular probe for dissecting the complex processes of cancer metastasis.[1][5]

This guide provides a detailed overview of the core in vitro and ex vivo assays used to characterize the activity of this compound, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Quantitative Data Summary

The inhibitory activities of this compound and its analogs have been quantified in various cell-based assays. The data is summarized below for clear comparison.

Table 1: Inhibitory Concentrations (IC50) of this compound in MDA-MB-231 Cells

| Assay Type | IC50 | Reference |

| Cell Migration | ~7.7 µM | [3] |

| Cell Invasion | ~26 µM | [3] |

| Acinar Morphogenesis | ~77 µM | [3] |

Note: Significant cytotoxicity was not observed in concentrations up to 77 µM.[3]

Table 2: Relative Migration of MDA-MB-231 Cells in Scratch-Wound Assay with this compound and Related Compounds

| Compound | Concentration | Relative Migration (%) vs. DMSO Control | Activity | Reference |

| (+)-Fusarisetin A (1) | 7.7 µM | ~40% | Active | [3] |

| 15.4 µM | ~25% | Active | [3] | |

| (-)-Fusarisetin A (ent-1) | 7.7 µM | ~100% | Inactive | [1][3] |

| 15.4 µM | ~100% | Inactive | [1][3] | |

| C5-epi-Fusarisetin A | 7.7 µM | ~45% | Active | [1][3] |

| 15.4 µM | ~30% | Active | [1][3] | |

| (-)-Equisetin (2) | 7.7 µM | ~100% | Inactive | [1][3] |

| 15.4 µM | ~100% | Inactive | [1][3] |

Part 1: In Vitro Assays for this compound Activity

A series of in vitro assays are essential for characterizing the anti-migratory and anti-invasive properties of this compound.

Cell Migration Assays

A. Scratch-Wound Assay

This assay provides a straightforward method to assess collective cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the wound is measured over time. Studies show that (+)-fusarisetin A reversibly inhibits the migration of MDA-MB-231 cells in this assay at concentrations as low as 1 µg/mL.[1]

B. Transwell (Boyden Chamber) Assay

This assay quantifies the chemotactic response of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum-rich media). The number of cells that migrate through the pores to the lower side of the membrane is quantified. This assay confirmed that this compound significantly inhibits MDA-MB-231 cell migration in a dose-dependent manner.[1]

Cell Invasion Assay

This assay is a modification of the Transwell migration assay and specifically measures the ability of cells to invade through an extracellular matrix (ECM) barrier. The porous membrane of the Transwell insert is coated with a layer of Matrigel or a similar basement membrane extract. This compound has been shown to be a potent inhibitor of MDA-MB-231 cell invasion.[3][4]

Mechanistic Assays

A. Cytoskeletal Integrity Analysis

To determine if this compound's anti-migratory effect is due to disruption of the cytoskeleton, immunofluorescence staining is used. Cells are treated with this compound and then stained for key cytoskeletal components like F-actin (using phalloidin) and β-tubulin. These studies have shown that this compound does not affect actin polymerization or microtubule dynamics, distinguishing its mechanism from compounds like cytochalasin D.[5][6]

B. Signaling Pathway Analysis

The effect of this compound on key signaling pathways known to regulate cell migration and metastasis is typically assessed by Western blotting. Analysis has shown that this compound does not inhibit the phosphorylation of key kinases such as ERK1/2, AKT, c-Jun, and p38 in response to EGF treatment.[3] This suggests that this compound acts through a novel molecular target, different from those of many known metastasis inhibitors.[1]

References

- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusarisetins: structure–function studies on a novel class of cell migration inhibitors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00067B [pubs.rsc.org]

Fusarisetin A: A Potent Inhibitor of Cancer Cell Migration with Low Cytotoxicity

For Immediate Release

This technical guide explores the biological activity of fusarisetin A, a natural product isolated from Fusarium species, focusing on its effects on various cancer cell lines. Contrary to typical chemotherapeutic agents, this compound exhibits potent anti-metastatic properties primarily through the inhibition of cell migration and invasion, with notably low direct cytotoxicity. This document details the quantitative effects of this compound, outlines the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action.

Quantitative Data Summary

This compound's biological activity has been quantified across several cell lines, primarily demonstrating its role as an inhibitor of metastasis-related processes rather than a cytotoxic agent. The half-maximal inhibitory concentrations (IC50) vary depending on the cell line and the specific process being assayed.

| Cell Line | Assay | IC50 Value | Cytotoxicity Noted | Reference |

| MDA-MB-231 (Human Breast Cancer) | Acinar Morphogenesis Inhibition | ~77 µM | No significant cytotoxicity up to 77 µM | [1] |

| Acinar Morphogenesis Inhibition | 77 nM | No significant cytotoxicity | [2] | |

| Cell Migration Inhibition | ~7.7 µM | No significant cytotoxicity up to 77 µM | [1] | |

| Cell Migration Inhibition | 7.7 nM | No significant cytotoxicity | [2] | |

| Cell Invasion Inhibition | ~26 µM | No significant cytotoxicity up to 77 µM | [1] | |

| Cell Invasion Inhibition | 26 nM | No significant cytotoxicity | [2] | |

| A549 (Human Lung Carcinoma) | Cytotoxicity (Fusarisetin E) | 8.7 µM | - | |

| Cytotoxicity (Fusarisetin F) | 4.3 µM | - | ||

| Mouse Skin Explant (Keratinocytes & Fibroblasts) | Cell Migration Inhibition | Inhibited at 10 µg/mL | - | [1] |

Note: A significant discrepancy exists in the literature regarding the IC50 values for MDA-MB-231 cells, with two sources reporting nanomolar (nM) concentrations[2] and another reporting micromolar (µM) concentrations[1]. This may reflect differences in experimental conditions or compound purity.

Notably, in the highly aggressive MDA-MB-231 breast cancer cell line, this compound was found to inhibit cell migration and invasion at concentrations that did not induce significant cell death[1]. The inhibitory effect on migration was also observed to be reversible, further supporting the compound's low cytotoxicity[1]. While this compound itself shows low cytotoxicity, derivatives such as fusarisetin E and F have demonstrated cytotoxic effects against the A549 lung cancer cell line.